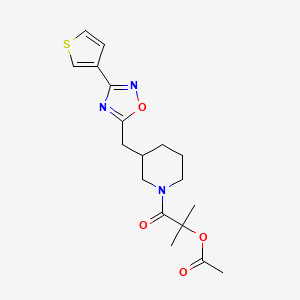

2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate

Description

The compound 2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a heterocyclic organic molecule featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a thiophen-3-yl group. The propan-2-yl acetate moiety introduces an ester functional group, which may influence solubility and metabolic stability.

Properties

IUPAC Name |

[2-methyl-1-oxo-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-12(22)24-18(2,3)17(23)21-7-4-5-13(10-21)9-15-19-16(20-25-15)14-6-8-26-11-14/h6,8,11,13H,4-5,7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZGMLUMYDMDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate generally involves the following key steps:

Formation of the thiophene-based oxadiazole intermediate through a cyclization reaction.

Alkylation of piperidine with the oxadiazole moiety.

Acetylation of the final product to introduce the acetate group. Each step requires specific reagents and reaction conditions, including acidic or basic catalysts, organic solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods On an industrial scale, the synthesis may be optimized through:

Use of high-throughput reactors to manage temperature and reaction time precisely.

Implementation of green chemistry principles to reduce waste and improve efficiency.

Continuous flow systems to streamline the synthetic process.

Chemical Reactions Analysis

Types of Reactions It Undergoes This compound can undergo various chemical reactions, including:

Oxidation and Reduction: : Given its complex structure, selective oxidation or reduction can modify specific functional groups.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the oxadiazole and thiophene rings.

Hydrolysis: : The ester functional group (acetate) can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions Used

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: : Halogenating agents like bromine or chlorine, nucleophiles like sodium methoxide.

Major Products Formed The primary products formed will depend on the specific reaction conditions, but may include:

Modified thiophene or oxadiazole derivatives.

Deacetylated forms if hydrolysis occurs.

Fully reduced or oxidized derivatives.

4. Scientific Research Applications: This compound has wide-ranging applications in scientific research, including:

Chemistry: : Used as a building block in the synthesis of novel organic compounds.

Biology: : Potential use in studying enzyme interactions due to its complex structure.

Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: : May be used as an intermediate in the synthesis of specialized materials or active pharmaceutical ingredients.

5. Mechanism of Action: The compound’s mechanism of action, particularly in a biological context, involves:

Molecular Targets: : Potential interaction with various enzymes and receptors due to its unique structure.

Pathways Involved: : May influence metabolic pathways, signal transduction, or DNA replication processes. Understanding its exact mechanism requires detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a systematic comparison:

Structural Analogues with Piperidine-Oxadiazole-Thiophene Cores

Functional Group Variations

- Acetate Esters vs. Nitriles : The target compound’s acetate ester may confer higher membrane permeability compared to FO5’s nitrile group, which enhances aqueous solubility but limits blood-brain barrier penetration .

- Thiophene vs. Pyridine-based analogs (e.g., PSN375963) offer stronger hydrogen-bonding capabilities .

Research Findings and Data Gaps

- Spectroscopic Characterization : The target compound’s structural confirmation would require IR, NMR, and mass spectrometry, as applied to FO5 .

- Biological Screening: No published data exists for the target compound, but analogs like PSN375963 highlight the importance of substituent optimization for target selectivity .

- Solubility and Stability : The acetate ester may improve oral bioavailability compared to nitrile-containing analogs, though hydrolysis to free acids could limit half-life .

Biological Activity

2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate, identified by its CAS number 1795088-91-3, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 377.5 g/mol. The structure includes a thiophene ring and an oxadiazole moiety, both known for their diverse biological activities.

Biological Activity Overview

Compounds containing oxadiazole units have been extensively studied for their biological activities, which include:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiparasitic

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant inhibitory potency against various biological targets such as human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylase (HDAC) .

The biological activity of 2-Methyl-1-oxo compounds is attributed to their interaction with specific molecular targets. The presence of the thiophene and oxadiazole rings enhances the compound's ability to modulate biological processes by:

- Inhibiting Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Interacting with Receptors : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have shown that compounds similar to 2-Methyl-1-oxo exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a related oxadiazole derivative had an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .

Antimicrobial Properties

The compound's thiophene component has been linked to antimicrobial activity. Thiophene derivatives are known to possess antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate that compounds with similar structures have shown promising results in animal models for treating infections and tumors .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50/Effect |

|---|---|---|

| Anticancer | HeLa | ~92.4 µM |

| Antimicrobial | Various bacterial strains | Moderate |

| Anti-inflammatory | In vitro models | Significant inhibition |

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Study on Anticancer Efficacy : A study demonstrated that a series of oxadiazole derivatives exhibited significant cytotoxicity in human cancer cell lines, suggesting that modifications to the thiophene ring could enhance efficacy .

- Antimicrobial Testing : Another study focused on the antimicrobial properties of thiophene-containing compounds, showing effective inhibition against several pathogenic bacteria .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery, particularly as an analgesic or anti-inflammatory agent. The presence of the oxadiazole ring is known to enhance the bioactivity of compounds, making them suitable for targeting specific biological pathways.

Case Studies

- Analgesic Activity: Preliminary studies have indicated that derivatives of similar structures exhibit significant analgesic properties. Research on oxadiazole derivatives has shown promise in pain management, suggesting that this compound could be explored for similar effects.

Pharmacology

The pharmacological profile of this compound may include interactions with neurotransmitter systems, particularly those involved in pain perception and mood regulation. The piperidine component is often associated with psychoactive effects.

Research Findings

- Neurotransmitter Modulation: Studies indicate that compounds with piperidine structures can modulate serotonin and dopamine receptors. This modulation can lead to potential therapeutic effects in treating depression or anxiety disorders.

Material Science

The unique properties of the thiophene group allow for applications in organic electronics and photovoltaics. The compound can be used as a building block for synthesizing conductive polymers or organic light-emitting diodes (OLEDs).

Research Insights

- Conductive Polymers: Research has demonstrated that thiophene-based compounds can improve the conductivity and stability of polymer materials used in electronic devices. This opens avenues for developing more efficient materials for energy applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.